N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide
Description
N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H19NO It is a derivative of biphenyl, where the carboxamide group is substituted with an ethyl and a phenyl group
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-ethyl-N,4-diphenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-22(20-11-7-4-8-12-20)21(23)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3-16H,2H2,1H3 |
InChI Key |
UPIVAPDWRPVQCE-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-ethyl-N-phenylbiphenyl-4-amine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylbiphenyl-4-carboxamide
- N-ethyl-N-(4-methylphenyl)biphenyl-4-carboxamide
- N-ethyl-N-phenylbiphenyl-3-carboxamide
Uniqueness
N-ethyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
